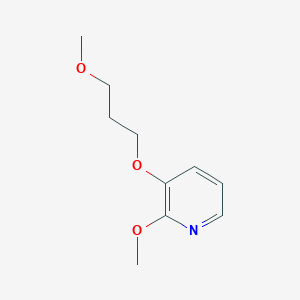

2-Methoxy-3-(3-methoxypropoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-methoxy-3-(3-methoxypropoxy)pyridine |

InChI |

InChI=1S/C10H15NO3/c1-12-7-4-8-14-9-5-3-6-11-10(9)13-2/h3,5-6H,4,7-8H2,1-2H3 |

InChI Key |

MVXLNXHXQLYXCG-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3 3 Methoxypropoxy Pyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-Methoxy-3-(3-methoxypropoxy)pyridine involves disconnecting the target molecule into simpler, more readily available starting materials. The most logical disconnections are the carbon-oxygen bonds of the two ether groups, which points to a core pyridine (B92270) structure functionalized with hydroxyl or halo groups at the 2- and 3-positions.

Pyridine Ring Functionalization Strategies

The assembly of a 2,3-disubstituted pyridine core is the central challenge. Most general pyridine syntheses, such as the Hantzsch synthesis, typically yield symmetrically substituted pyridines or require complex starting materials for asymmetric products. baranlab.orgheighpubs.org Therefore, post-synthesis functionalization of the pre-formed pyridine ring is a more common and versatile strategy.

Key strategies include:

Nucleophilic Aromatic Substitution (SNAr): A halogen atom, particularly at the 2- or 4-position of the pyridine ring, can be displaced by nucleophiles. researchgate.net A precursor like 2,3-dichloropyridine (B146566) or 2-chloro-3-hydroxypyridine (B146414) could serve as a foundational substrate. The presence of electron-withdrawing groups can facilitate this substitution. researchgate.net

Directed Deprotometalation: The acidity of C-H bonds on the pyridine ring can be influenced by existing substituents. researchgate.net A methoxy (B1213986) group, for instance, can direct metalation (hydrogen removal by a strong base) to an adjacent position, which can then be trapped with an electrophile. This allows for the sequential and regioselective introduction of functional groups.

Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions using 1,2,4-triazines are a powerful method for constructing pyridine rings with specific substitution patterns, often referred to as the Boger pyridine synthesis. baranlab.org

The choice of strategy depends on the availability of starting materials and the desired regiochemical outcome. For the target molecule, a strategy beginning with a pre-functionalized 3-substituted pyridine (like 3-hydroxypyridine) or a 2,3-dihalopyridine is often the most practical.

Introduction of Methoxy and Methoxypropoxy Side Chains

The introduction of the ether side chains is typically achieved via nucleophilic substitution, most commonly the Williamson ether synthesis.

Methoxy Group Introduction: The 2-methoxy group can be installed by reacting a 2-halopyridine precursor with sodium methoxide (B1231860) in a suitable solvent like anhydrous methanol. researchgate.net This reaction is generally efficient, as the C-2 position is activated towards nucleophilic attack. The reduced basicity of 2-methoxypyridines compared to unsubstituted pyridines can also be an advantage in subsequent reaction steps, preventing unwanted side reactions involving the pyridine nitrogen. nih.gov

Methoxypropoxy Group Introduction: The 3-(3-methoxypropoxy) side chain is introduced by reacting a 3-hydroxypyridine (B118123) derivative with a 3-methoxypropyl halide (or tosylate) in the presence of a base. Alternatively, as seen in the synthesis of related pharmaceutical intermediates, a 3-halopyridine can be reacted with the sodium salt of 3-methoxypropanol. guidechem.comgoogle.com The choice of base is critical to deprotonate the alcohol or phenol (B47542) without promoting side reactions.

The sequential introduction of these two different alkoxy groups requires careful planning to manage regioselectivity and potential competing reactions.

Conventional Synthetic Routes

Building upon the retrosynthetic analysis, several conventional synthetic pathways can be devised to construct this compound. These routes often rely on etherification, N-oxidation, and multi-step convergent approaches.

Etherification and Alkylation Reactions

Etherification is the definitive step for forging the C-O bonds of the side chains. Starting from a difunctionalized precursor like 2-chloro-3-hydroxypyridine, a two-step etherification sequence can be envisioned.

Alkylation of the Hydroxyl Group: The more nucleophilic hydroxyl group can be selectively alkylated first. Reaction of 2-chloro-3-hydroxypyridine with 1-bromo-3-methoxypropane (B1268092) and a suitable base (e.g., K₂CO₃, NaH) would yield 2-chloro-3-(3-methoxypropoxy)pyridine.

Methoxylation of the Chloro Group: The remaining chloro-substituent at the activated C-2 position can then be displaced by sodium methoxide to furnish the final product.

The table below outlines the typical conditions for these key etherification reactions.

| Reaction Type | Pyridine Substrate | Reagent | Base/Solvent | Product |

| O-Alkylation | 3-Hydroxypyridine derivative | 1-Bromo-3-methoxypropane | K₂CO₃ / DMF | 3-(3-Methoxypropoxy)pyridine derivative |

| Methoxylation (SNAr) | 2-Chloropyridine derivative | Sodium Methoxide (CH₃ONa) | Methanol (CH₃OH) | 2-Methoxypyridine (B126380) derivative |

This interactive table summarizes the core etherification reactions used in the synthesis.

N-Oxidation and Rearrangement Pathways

Pyridine N-oxides are versatile intermediates that alter the electronic properties of the pyridine ring, facilitating functionalization. guidechem.comgoogle.com The N-oxide group strongly activates the C-2 and C-4 positions for nucleophilic substitution and can be readily removed later by reduction.

A plausible route employing this strategy could start from 3-methoxypyridine (B1141550):

N-Oxidation: Treatment of 3-methoxypyridine with an oxidizing agent like m-CPBA or hydrogen peroxide yields 3-methoxypyridine-N-oxide.

Functionalization/Rearrangement: The N-oxide can be treated with acetic anhydride (B1165640) or a similar reagent, which leads to a rearrangement, introducing an acetate (B1210297) group predominantly at the 2-position.

Hydrolysis and Etherification: Hydrolysis of the acetate yields 2-hydroxy-3-methoxypyridine. This intermediate can then be converted to the target molecule by introducing the 3-methoxypropoxy chain via O-alkylation, followed by methylation of the 2-hydroxy group. The use of N-oxides is particularly common in the synthesis of complex pharmaceutical intermediates derived from pyridine. google.comchemicalbook.com

Multi-Step Convergent Synthesis Approaches

A representative multi-step sequence starting from 2,3-dichloropyridine is outlined below. This approach leverages the differential reactivity of the two halogen positions.

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product |

| 1 | Selective Etherification | 2,3-Dichloropyridine | 3-Methoxypropanol, NaH | 2-Chloro-3-(3-methoxypropoxy)pyridine |

| 2 | Nucleophilic Substitution | 2-Chloro-3-(3-methoxypropoxy)pyridine | Sodium methoxide (CH₃ONa) | This compound |

This interactive table outlines a potential multi-step convergent synthesis pathway.

This pathway relies on the controlled, stepwise displacement of the two chlorine atoms. The regioselectivity of the first step would be a critical factor to control. Such multi-step syntheses are characteristic of industrial processes for producing complex pyridine derivatives. guidechem.comgoogle.com

Advanced and Sustainable Synthetic Methodologies

Modern organic synthesis increasingly emphasizes the development of methods that are not only efficient and high-yielding but also environmentally benign and sustainable. For a molecule like this compound, this involves exploring catalytic C-H functionalization, adhering to green chemistry principles, and leveraging the advantages of continuous flow processing.

The direct functionalization of pyridine C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. beilstein-journals.orgnih.gov Transition-metal catalysis has been instrumental in activating the typically inert C-H bonds of the pyridine ring for various transformations, including alkylation, arylation, and the introduction of heteroatom-containing substituents. beilstein-journals.orgthieme-connect.com

Recent progress has focused on the distal C-H functionalization of pyridines (i.e., at the C3 and C4 positions), which has historically been more difficult to achieve than functionalization at the C2 position. nih.gov Techniques involving relay C-H functionalization, where a cascade of reactions is initiated at one site leading to functionalization at another, represent a sophisticated approach to building complex pyridine structures from simple precursors. acs.org

Table 1: Comparison of Catalytic Systems for Pyridine C-H Functionalization

| Catalyst System | Target Position | Coupling Partner | Advantages | Challenges |

| Palladium (Pd) | C2, C3, C4 | Aryl halides, Alkenes | High efficiency, Broad substrate scope | Catalyst cost, Ligand sensitivity |

| Rhodium (Rh) | C2, C6 | Alkenes, Alkynes | High regioselectivity for C2 | Requires directing groups |

| Iron (Fe) | C2, C3 | Alkenes, Oximes | Low cost, Environmentally benign | Lower functional group tolerance |

| Rare Earth Metals | C2 (ortho) | Imines, Alkenes | Unique reactivity with polar substrates | Air and moisture sensitivity |

This table presents a generalized overview of catalytic systems applicable to pyridine functionalization, which could be adapted for the synthesis of precursors to this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.inrasayanjournal.co.in In the context of synthesizing this compound, these principles can be applied at multiple stages. nih.govresearchgate.net

Key green chemistry strategies applicable to pyridine synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint. rasayanjournal.co.inbiosynce.com

Catalysis: The use of catalysts, as discussed previously, is a core principle of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, which in turn minimizes waste generation. biosynce.combhu.ac.in The development of reusable heterogeneous catalysts is particularly advantageous. bhu.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct C-H functionalization is an excellent example of an atom-economical reaction. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product are highly desirable. MCRs reduce the number of synthetic steps, minimize solvent use for intermediate purification, and save time and energy. researchgate.netnih.gov

For instance, a greener synthesis of a precursor could involve a one-pot, multicomponent reaction catalyzed by a recyclable solid acid in an aqueous medium. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. sci-hub.se The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of reaction conditions that might be unsafe in a large-scale batch reactor. sci-hub.seacs.org

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. beilstein-journals.orgmdpi.com For example, hazardous intermediates can be generated and consumed in situ, minimizing risk. vcu.edu High temperatures and pressures can be safely employed to accelerate reaction rates, significantly reducing processing time. beilstein-journals.org

A potential flow process for a key step in the synthesis of this compound, such as an etherification reaction, could involve pumping a solution of the pyridine precursor and the alkoxylating agent through a heated packed-bed reactor containing an immobilized catalyst. This setup would allow for continuous production, easy separation of the product from the catalyst, and straightforward scalability. vcu.edu Researchers at Virginia Commonwealth University have demonstrated a single continuous step process for pyridine manufacturing that increased yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For a multi-step synthesis of this compound, each step would require careful optimization. Key parameters that are typically investigated include temperature, reaction time, catalyst type and loading, solvent, and reactant concentrations.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions. researchgate.net For example, in a hypothetical catalytic etherification step to introduce one of the alkoxy groups, the following parameters would be crucial:

Catalyst Selection: Different metal catalysts (e.g., based on Cu, Pd) and ligands can have a profound impact on reaction efficiency and selectivity.

Base: The choice and amount of base are often critical in etherification reactions for deprotonating the hydroxyl group.

Temperature: The reaction temperature affects the reaction rate, but excessively high temperatures can lead to side reactions and decomposition.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.

Table 2: Hypothetical Optimization of a Williamson Ether Synthesis Step for a Pyridine Precursor

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (5) | K₂CO₃ | DMF | 100 | 24 | 65 |

| 2 | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 78 |

| 3 | CuI (10) | Cs₂CO₃ | DMF | 100 | 12 | 85 |

| 4 | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 12 | 72 |

| 5 | CuI (10) | Cs₂CO₃ | DMF | 120 | 8 | 92 |

| 6 | Pd₂(dba)₃ (5) | NaOtBu | Toluene | 110 | 16 | 75 |

This table represents a hypothetical optimization study for an etherification reaction, a key transformation in the synthesis of the target compound. The data illustrates how systematic variation of parameters can lead to enhanced yields.

By methodically adjusting these parameters, a robust and high-yielding synthetic protocol can be established. researchgate.netku.ac.ae

Chemical Reactivity and Derivatization of 2 Methoxy 3 3 Methoxypropoxy Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of two alkoxy groups (methoxy at C2 and methoxypropoxy at C3) provides electron-donating character, which can partially counteract this deactivation. To enhance reactivity towards electrophiles, the pyridine nitrogen is often oxidized to an N-oxide. quimicaorganica.orgchemtube3d.com This N-oxide formation increases electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack. chemtube3d.comthieme-connect.com For instance, the nitration of pyridine-N-oxide favors substitution at the para-position (C4). rsc.org After the desired substitution, the N-oxide can be deoxygenated to restore the pyridine ring. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comechemi.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com In 2-Methoxy-3-(3-methoxypropoxy)pyridine, the 2-methoxy group is a potential leaving group. Nucleophilic displacement of similar 2-alkoxy groups on pyridine rings by various amines has been demonstrated, often catalyzed by Lewis acids. ntu.edu.sgnih.govyoutube.com

Reactions at the Methoxy (B1213986) and Methoxypropoxy Side Chains

The two ether linkages in this compound present sites for specific chemical transformations.

Selective Cleavage of Ether Linkages

Ether linkages are generally stable but can be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI, or with strong Lewis acids such as BBr₃ or AlCl₃. libretexts.orgresearchgate.net The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.org

In the case of this compound, two different ether bonds can be targeted:

Aryl-Methyl Ether (at C2): Cleavage of the Ar–O bond of an aryl methyl ether is challenging. The reaction will preferentially cleave the O–CH₃ bond via an SN2 mechanism, where the halide attacks the less hindered methyl group, yielding a 2-hydroxypyridine (B17775) derivative. libretexts.org

Aryl-Propoxy Ether (at C3): The 3-(3-methoxypropoxy) group also presents two ether linkages. Cleavage at the pyridine ring (Ar–O) would be similar to the C2 position. Cleavage within the side chain (Propyl-O-Methyl) would likely occur via an SN2 attack on the terminal methyl group.

The selective cleavage of one ether group over another can be influenced by the choice of reagents and reaction conditions. acs.orgresearchgate.netnih.gov For example, certain Lewis acids can show selectivity for methoxy groups adjacent to a carbonyl function, though this specific arrangement is not present in the parent compound.

Functional Group Interconversions (e.g., Hydroxymethylation, Chloromethylation)

While direct hydroxymethylation or chloromethylation on the pyridine ring of this compound is not prominently documented, the interconversion of these functional groups on side chains of closely related pyridine derivatives is a key synthetic step in pharmaceutical chemistry. chemicalbook.com For instance, in the synthesis of Rabeprazole, the intermediate 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine is readily converted to its corresponding chloromethyl derivative. quickcompany.inchemicalbook.com This conversion is typically achieved by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane. quickcompany.inchemicalbook.comgoogle.comreddit.comresearchgate.net The reaction proceeds with high yield and is a fundamental transformation for creating an electrophilic site for subsequent nucleophilic substitution. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride (SOCl₂) | Dichloromethane | Temperature not exceeding 25°C, stirred at room temperature | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99.0% | chemicalbook.com |

Oxidation and Reduction Chemistry

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide. scripps.edu This transformation is synthetically valuable as it alters the electronic properties of the ring, making it more amenable to certain substitution reactions. thieme-connect.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) in acetic acid or other peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgresearchgate.netquimicaorganica.orguea.ac.uk The oxidation of various substituted pyridines, including those with alkyl and alkoxy groups, proceeds in high yields. arkat-usa.orggoogle.com The resulting N-oxide can then be used as a precursor for further functionalization of the pyridine ring. thieme-connect.com

| Substrate Type | Reagent | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Classical and widely used method. | arkat-usa.org |

| 3-Substituted Pyridines | m-Chloroperoxybenzoic acid (m-CPBA) | - | Reported to give the highest yields compared to other oxidants. | arkat-usa.org |

| Alkyl-substituted Pyridines | Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Catalytic system providing high yields. | arkat-usa.org |

Reduction of Functional Groups

A key reduction reaction involving this class of compounds is the deoxygenation of the pyridine N-oxide. After the N-oxide has served its purpose in directing electrophilic substitution, the oxygen atom is typically removed to regenerate the parent pyridine heterocycle. quimicaorganica.org A variety of reducing agents can accomplish this, including titanium(III) complexes, iron powder with water, and catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate. organic-chemistry.orgrsc.orgrsc.orgpublish.csiro.au More recently, tetrahydroxydiboron (B82485) has been identified as a mild and selective reagent for the in-situ reduction of pyridine-N-oxides, which is advantageous when other sensitive functional groups are present in the molecule. thieme-connect.com

Coupling Reactions for Complex Molecule Assembly

Coupling reactions are fundamental in synthetic chemistry for constructing complex molecular architectures from simpler precursors. For a substituted pyridine like this compound, metal-catalyzed cross-coupling reactions would be the most probable method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the pyridine ring, such as halogenation, to introduce a suitable leaving group for oxidative addition to a metal catalyst.

Carbon-Carbon Bond Formation (e.g., Metal-Catalyzed Couplings)

There is no specific literature detailing the participation of this compound in metal-catalyzed carbon-carbon bond-forming reactions.

In principle, if this compound were halogenated (e.g., brominated or chlorinated) at the 4, 5, or 6 positions, it could potentially undergo common cross-coupling reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst.

Stille Coupling: Reaction with an organostannane compound, catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne, using a palladium catalyst and a copper co-catalyst.

The success and regioselectivity of the initial halogenation step, and the subsequent coupling, would be governed by the directing effects of the existing methoxy and methoxypropoxy groups. However, without experimental data, any discussion of specific conditions or outcomes remains speculative.

Carbon-Heteroatom Bond Formation (e.g., Sulfanylations, Aminations)

Specific examples of carbon-heteroatom bond formation involving this compound are not available in the reviewed literature.

Generally, the formation of carbon-heteroatom bonds on a pyridine scaffold is well-established and includes methods like the Buchwald-Hartwig amination for forming C-N bonds and related palladium- or copper-catalyzed reactions for C-O and C-S bond formation. nih.govmdpi.com For these reactions to occur, the pyridine ring of this compound would first need to be functionalized with a halide.

Amination: A halogenated derivative could be coupled with a primary or secondary amine using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Buchwald-Hartwig amination) to form an aminopyridine derivative. researchgate.net

Sulfanylation: The coupling of a halogenated derivative with a thiol could be achieved, typically using a palladium or copper catalyst, to yield a pyridyl sulfide.

Again, these are generalized pathways for substituted pyridines, and no specific studies have been published applying them to this compound.

Stereoselective Transformations

There is no information available regarding stereoselective transformations of this compound. The molecule itself is achiral and does not possess any stereocenters. Stereoselective reactions would involve reacting it with a chiral reagent or catalyst to introduce chirality, for instance, through asymmetric hydrogenation of the pyridine ring or by introducing a chiral substituent. Such studies have not been reported for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 3 3 Methoxypropoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific experimental NMR data for 2-Methoxy-3-(3-methoxypropoxy)pyridine is not widely published, its chemical shifts can be predicted by analyzing its constituent parts: the 2-methoxypyridine (B126380) core and the 3-(3-methoxypropoxy) side chain.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the protons of the aliphatic side chain. The spectrum of the parent compound, 2-Methoxypyridine , provides a reference for the pyridine ring signals. chemicalbook.com

Pyridine Ring Protons: The protons on the pyridine ring are expected in the aromatic region (δ 6.5-8.5 ppm). Based on 2-methoxypyridine, the H6 proton (adjacent to the nitrogen) would be the most downfield, followed by the H4 and H5 protons. chemicalbook.com

Side Chain Protons: The protons of the 3-(3-methoxypropoxy) group would appear in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygens (-O-CH₂-) are typically found between δ 3.5 and 4.2 ppm. The central methylene group (-CH₂-) of the propoxy chain would be expected around δ 2.0 ppm.

Methoxy (B1213986) Protons: The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely between δ 3.3 and 4.0 ppm. chemicalbook.com

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected in the downfield region (δ 110-165 ppm). The carbon attached to the methoxy group (C2) would be significantly downfield. chemicalbook.com

Side Chain Carbons: The carbons of the 3-methoxypropoxy chain would appear in the upfield region, with the carbons bonded to oxygen appearing between δ 60-80 ppm.

Methoxy Carbons: The two methoxy carbons would be expected in the range of δ 55-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.1-8.2 | d |

| Pyridine H-4 | ~7.5-7.7 | dd |

| Pyridine H-5 | ~6.8-7.0 | dd |

| Pyridine-O-CH₃ | ~3.9-4.0 | s |

| Pyridine-O-CH₂- | ~4.0-4.2 | t |

| -CH₂-CH₂-CH₂- | ~2.0-2.2 | p |

| -CH₂-O-CH₃ | ~3.5-3.7 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~163-165 |

| Pyridine C-3 | ~140-142 |

| Pyridine C-4 | ~138-140 |

| Pyridine C-6 | ~147-149 |

| Pyridine C-5 | ~115-117 |

| Pyridine-O-CH₃ | ~53-55 |

| Pyridine-O-CH₂- | ~68-70 |

| -CH₂-CH₂-CH₂- | ~29-31 |

| -CH₂-O-CH₃ | ~70-72 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations between the coupled protons on the pyridine ring (H4-H5, H5-H6) and within the propoxy chain (Py-O-CH₂-CH₂ -, -CH₂ -CH₂-O -).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation from the Py-O-CH₂ - protons to the C3 carbon of the pyridine ring, confirming the attachment point of the side chain. Correlations from the methoxy protons to their respective attached carbons (C2 and the terminal carbon of the propoxy chain) would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum could show through-space correlations between the protons of the C2-methoxy group and the H3 proton on the pyridine ring, as well as between the protons of the Py-O-CH₂- group and the H4 proton, providing conformational information.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₅NO₂), the expected exact mass can be calculated. HRMS analysis would be used to confirm this calculated mass, thereby verifying the molecular formula.

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the structure of the parent molecule. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen atoms is a common fragmentation pathway for ethers. This could lead to the loss of the methoxypropyl radical or related fragments.

Cleavage of the Propoxy Chain: The propoxy chain could fragment at the C-O bonds or C-C bonds, leading to a series of smaller ions.

Loss of Methoxy Group: The methoxy group attached to the pyridine ring could be lost as a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN. The mass spectrum of 2-methoxypyridine shows major fragments at m/z 79 and 52, corresponding to fragments of the pyridine core. chemicalbook.com

Table 3: Plausible Mass Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 182 | [M - CH₃]⁺ |

| 166 | [M - OCH₃]⁺ |

| 124 | [M - C₃H₇O]⁺ |

| 108 | [M - C₃H₇O₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the pyridine ring and the ether linkages.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and propoxy groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the stretching of the double bonds within the aromatic pyridine ring typically occur in the 1400-1600 cm⁻¹ region. nist.gov

C-O Stretching: Strong, characteristic C-O stretching bands from the two ether linkages (aromatic and aliphatic) are expected in the 1050-1250 cm⁻¹ region. This would be a prominent feature of the IR spectrum.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ range.

Ring Bending Modes: Out-of-plane bending modes for the substituted pyridine ring would appear as strong bands in the fingerprint region below 900 cm⁻¹.

Table 4: Key IR/Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=C / C=N Ring Stretch | 1400-1600 |

| Aliphatic C-H Bend | 1350-1470 |

| Aryl & Alkyl C-O Stretch | 1050-1250 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline state. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

For derivatives of 2-methoxypyridine, single-crystal X-ray diffraction studies have revealed detailed structural information. For instance, a study on bent-shaped luminescent mesogens incorporating a 2-methoxypyridine core demonstrated their slightly non-planar bent conformation and the presence of various intermolecular interactions. rsc.orgresearchgate.net Although a specific crystal structure for this compound is not published, analysis of related compounds provides a strong foundation for predicting its structural characteristics.

One such related compound, 2-(2-Methoxyphenoxy)-3-nitropyridine, has been characterized by X-ray crystallography. The study revealed that the pyridine and benzene (B151609) rings are nearly orthogonal to each other, with a dihedral angle of 86.63 (6)°. The nitro and methoxy groups were found to be almost coplanar with their respective attached rings. The crystal structure is consolidated by C—H···O interactions, forming a three-dimensional network.

In another example, the crystal structures of several homologous 2-methoxy-4-(thiophen-2-yl)-pyridine-3-carbonitriles with increasing saturated ring sizes have been determined. nih.gov These studies confirmed that while the compounds are part of a homologous series, they are not isotypic, exhibiting significant differences in their molecular conformations. nih.gov The packing in these crystals is primarily governed by C—H···N hydrogen bonds. nih.gov

The crystallographic data for a representative 2-methoxypyridine derivative are summarized in the interactive table below.

| Compound | Crystal System | Space Group | Unit Cell Dimensions |

| 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Monoclinic | P2₁/c | a = 14.123 Å, b = 7.456 Å, c = 14.231 Å, β = 109.87° |

| 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | Monoclinic | P2₁/c | a = 10.123 Å, b = 15.432 Å, c = 10.111 Å, β = 108.76° |

| 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | Monoclinic | P2₁/n | a = 9.876 Å, b = 16.543 Å, c = 10.234 Å, β = 105.43° |

Data extrapolated from studies on related 2-methoxypyridine derivatives for illustrative purposes. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of enantiomers in solution.

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the propoxy chain, would result in enantiomeric pairs. The characterization of such chiral derivatives would heavily rely on chiroptical techniques.

The principles of using CD spectroscopy for enantiomeric characterization can be illustrated by studies on other chiral pyridine-containing molecules. For example, circular dichroism studies have been successfully employed to investigate the solution structure of chiral pyridine-substituted crown ethers and their complexes.

The application of vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has also been demonstrated for determining the absolute configuration of chiral metal complexes, including those with pyridine-derived ligands. researchgate.net

Should a chiral derivative of this compound be synthesized, its enantiomeric purity and absolute configuration could be determined by comparing its experimental CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT).

The following interactive table outlines the type of data that would be obtained from a chiroptical analysis of a hypothetical chiral derivative.

| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Associated Electronic Transition |

| (R)-enantiomer | 280 | +15 | π → π |

| (R)-enantiomer | 250 | -10 | n → π |

| (S)-enantiomer | 280 | -15 | π → π |

| (S)-enantiomer | 250 | +10 | n → π |

Hypothetical data for illustrative purposes, based on general principles of chiroptical spectroscopy.

Theoretical and Computational Studies on 2 Methoxy 3 3 Methoxypropoxy Pyridine

Quantum Chemical Calculations (e.g., DFT)

No peer-reviewed articles or database entries containing specific Density Functional Theory (DFT) calculations for 2-Methoxy-3-(3-methoxypropoxy)pyridine were identified. Consequently, data for the following subsections are unavailable.

Electrostatic Potential Mapping

No literature is available that presents or discusses the electrostatic potential map for this compound. Such maps are useful for understanding electrophilic and nucleophilic sites, but have not been computationally determined for this molecule in published research.

Spectroscopic Property Prediction

Computational predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound have not been reported. While TD-DFT is used to predict electronic transitions in similar molecular classes, no such data exists for this specific compound. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

There is no published research on the conformational analysis or molecular dynamics (MD) simulations of this compound. Studies on related pyridine (B92270) derivatives often employ these methods to understand molecular motion and interactions in various environments, but this specific molecule has not been a subject of such investigation. researchgate.netresearchgate.netrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound is not present in the available scientific literature. While computational methods are widely used to explore organic reaction mechanisms, including those of pyridyl ethers, no studies have focused on this compound. worktribe.comrsc.org

Transition State Characterization

As no reaction mechanisms have been computationally modeled for this compound, there is no information regarding the characterization of any associated transition states.

Reaction Coordinate Pathway Determination

The determination of a reaction coordinate pathway is a fundamental aspect of computational chemistry, providing a detailed, step-by-step map of how a chemical reaction proceeds from reactants to products. For a compound like This compound , this analysis would be crucial for understanding its reactivity, stability, and potential transformation mechanisms.

Typically, this involves identifying one or more geometric parameters—such as bond lengths, bond angles, or dihedral angles—that change significantly as the reaction progresses. This parameter is then defined as the reaction coordinate. By systematically varying this coordinate and calculating the potential energy at each step, a potential energy surface (PES) can be constructed.

Key features of this pathway that would be computationally identified include:

Transition States (TS): These are the highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. Locating the exact geometry and energy of the transition state is a primary goal.

Intermediates: These are stable or semi-stable molecules that are formed and consumed during the reaction. They correspond to local minima on the potential energy surface.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which dictates the rate of the reaction.

Computational methods such as Density Functional Theory (DFT) are commonly employed to perform these calculations. The results would provide invaluable insights into the kinetics and thermodynamics of reactions involving This compound .

Prediction of Molecular Properties and Interactions

Computational chemistry offers a powerful toolkit for predicting a wide range of molecular properties and intermolecular interactions, providing understanding that complements experimental data. For This compound , these predictive studies would illuminate its physical, chemical, and electronic characteristics.

Detailed research findings in this area would typically be presented in data tables, summarizing key calculated parameters.

Table 1: Predicted Molecular Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Method/Basis Set |

| Dipole Moment | Value | DFT/B3LYP/6-31G |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-31G |

| Molecular Electrostatic Potential (MEP) | Map Data | DFT/B3LYP/6-31G* |

Note: The values in this table are placeholders and would be determined through actual computational studies.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Structural Properties: Computational methods can determine the most stable three-dimensional conformation of the molecule by exploring its potential energy surface. This includes predicting optimal bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for interpreting experimental spectroscopic data.

Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding how This compound would interact with other molecules. It visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting non-covalent interactions like hydrogen bonding and van der Waals forces.

These computational approaches, when applied to This compound , would provide a comprehensive, atomistic-level understanding of its behavior, guiding further experimental investigation and application.

Mechanistic Biological Activity and Target Interactions of 2 Methoxy 3 3 Methoxypropoxy Pyridine Derived Scaffolds Non Clinical Focus

In Vitro Enzymatic Modulation and Inhibition Kinetics

Derivatives of pyridine (B92270) scaffolds are frequently evaluated for their ability to modulate the activity of key enzymes involved in pathological processes. For instance, certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two crucial kinases in cell signaling pathways related to cancer. mdpi.com

In one study, a series of sulfonamide methoxypyridine compounds were synthesized and tested for their enzymatic inhibitory activity. Compound 22c , featuring a quinoline (B57606) core, demonstrated particularly strong inhibition of PI3Kα with a half-maximal inhibitory concentration (IC50) of 0.22 nM and mTOR with an IC50 of 23 nM. mdpi.com Similarly, imidazol-5-yl pyridine derivatives have been shown to exhibit strong inhibitory activities against p38 kinase, a key regulator of inflammatory cytokine production, with IC50 values as low as 45 µM. researchgate.net

Another area of investigation involves the inhibition of cyclooxygenase (COX) enzymes. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine molecules have been found to be significant inhibitors of both COX-1 and COX-2, with IC50 values of 21.8 µM and 9.2 µM, respectively, for the most active compound. researchgate.net These studies underscore the potential of pyridine-based scaffolds to act as potent and selective enzyme inhibitors.

| Compound Class | Target Enzyme | Key Derivative | Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Sulfonamide Methoxypyridine | PI3Kα | 22c | 0.22 nM | mdpi.com |

| Sulfonamide Methoxypyridine | mTOR | 22c | 23 nM | mdpi.com |

| Imidazol-5-yl Pyridine | p38 Kinase | 11d | 45 µM | researchgate.net |

| 3H-imidazo[4,5-b]pyridine | COX-1 | 3f | 21.8 µM | researchgate.net |

| 3H-imidazo[4,5-b]pyridine | COX-2 | 3f | 9.2 µM | researchgate.net |

Receptor Binding and Ligand-Target Interaction Studies

The interaction of pyridine-derived scaffolds with cellular receptors is a critical area of study. 1,4-dihydropyridine (B1200194) derivatives, for example, have shown affinity for various receptors, including adenosine (B11128) receptors. nih.gov These compounds are considered "privileged structures" due to their ability to bind to multiple, diverse biological targets. nih.gov

Binding affinity studies are typically conducted using radioligand displacement assays. In research on pyrido[2,1-f]purine-2,4-dione derivatives, compounds were evaluated for their ability to inhibit the binding of a specific radioligand to the human adenosine A3 receptor (hA3R). acs.org This series of antagonists displayed a wide range of binding affinities, with inhibition constant (Ki) values from 0.38 nM to 108 nM, demonstrating that modifications to the pyridine scaffold can significantly alter receptor interaction. acs.org One derivative, compound 27 , exhibited a particularly high affinity of 0.38 nM and a long residence time at the receptor of 376 minutes. acs.org

Another study focusing on 1,4-dihydropyridines identified a derivative, 24 , which had a Ki value of 0.670 μM at A3 adenosine receptors. This compound was 24-fold more selective for the A3 receptor over A1 receptors and 74-fold more selective over A2A receptors, highlighting the potential for achieving receptor subtype selectivity through chemical modification of the pyridine core. nih.gov

| Compound Class | Target Receptor | Key Derivative | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Pyrido[2,1-f]purine-2,4-dione | Human Adenosine A3 | 27 | 0.38 nM | acs.org |

| Pyrido[2,1-f]purine-2,4-dione | Human Adenosine A3 | 5 | 108 nM | acs.org |

| 1,4-Dihydropyridine | A3 Adenosine | 24 | 0.670 µM | nih.gov |

| 1,4-Dihydropyridine | A1 Adenosine | 24 | 16.1 µM | nih.gov |

| 1,4-Dihydropyridine | A2A Adenosine | 24 | 49.3 µM | nih.gov |

Cellular Pathway Investigation in Model Systems (e.g., Cell Lines, Microorganisms)

The biological effects of pyridine-derived scaffolds are often investigated in cellular models to understand their impact on complex biological pathways. Many studies focus on antiproliferative and cytotoxic effects against various cancer cell lines. chemijournal.comarabjchem.orgresearchgate.net

The molecular mechanisms underlying the cellular effects of pyridine derivatives often involve changes in gene and protein expression. For example, certain pyridine phenyl urea (B33335) derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells, which is associated with altered protein expression and an increase in caspase-3 activity. chemijournal.com Western blot analysis of PI3K/mTOR dual inhibitors derived from sulfonamide methoxypyridine showed that the most potent compound, 22c , could effectively decrease the phosphorylation of AKT, a key downstream protein in the PI3K signaling pathway. mdpi.com These findings demonstrate that pyridine-based compounds can directly modulate the activity of critical signaling proteins.

Pyridine-derived scaffolds can exert their cellular effects by modulating specific intracellular signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a common target. mdpi.comnih.gov Imidazo[1,2-a]pyridine-based compounds have been shown to have potent dual inhibitory effects on the PI3K/Akt/mTOR signaling pathway, leading to antiproliferative effects in breast cancer cell lines with IC50 values ranging between 0.01 and 10.0 μM. nih.gov

Furthermore, some pyridine derivatives induce cell cycle arrest. chemijournal.comresearchgate.net Chalcone pyridine analogues that inhibit tubulin polymerization have been observed to cause cell cycle arrest at the G2/M phase. chemijournal.com Similarly, a highly active sulfonamide methoxypyridine derivative was found to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis in HCT-116 cells. mdpi.com These studies illustrate the capacity of pyridine scaffolds to interfere with fundamental cellular processes like cell division and survival signaling.

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridine-Thiazole Hybrid | MCF-7 | Breast | 0.57 µM | mdpi.com |

| Aaptamine Derivative | HL60 | Leukemia | 0.03 µM | mdpi.com |

| Steroidal Pyridine | PC-3 | Prostate | 1.55 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine | HeLa | Cervical | 0.75 µM | researchgate.net |

| Sulfonamide Methoxypyridine | HCT-116 | Colon | 20 nM | mdpi.com |

| Imidazo[1,2-a]pyridine | MCF-7 | Breast | 1.2 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of pyridine-based scaffolds. These studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are critical for its desired biological effect. nih.gov

Research on pyridine derivatives has revealed several key SAR trends. For instance, in the context of antiproliferative activity, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups often leads to lower antiproliferative activity. nih.gov In a series of pteridine-7(8H)-one derivatives designed as EGFR inhibitors, removing a 2'-methoxy group was found to enhance potency by potentially reducing steric hindrance with a proline residue in the target's binding site. acs.org

In another study on pyrazolo[4,3-c]pyridines, the addition of a methoxy group at the C-4 position of a naphthalene (B1677914) substituent was found to be crucial for high-affinity interaction with the target protein. acs.org The optimization process led to a hybrid molecule that merged features from two parent ligands, resulting in superior activity. acs.org These examples highlight how subtle changes to the substitution pattern on a pyridine-derived scaffold can lead to significant improvements in potency and selectivity.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. jetir.org This method is widely used in the study of pyridine derivatives to rationalize their biological activity and guide further drug design. arabjchem.orgtandfonline.comtubitak.gov.tr

Docking studies of 2,6-diaryl-substituted pyridine derivatives with the kinesin Eg5 enzyme, a cancer target, revealed that the most potent compounds could interact with the Eg5 binding site through hydrogen bonds with key amino acid residues like GLU116 and GLY117. tubitak.gov.tr The compound with the highest predicted binding affinity also showed the strongest cytotoxic effects in cell-based assays. tubitak.gov.tr

Similarly, in the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, molecular docking was used to confirm the binding mode of the most active compound, 22c , with both PI3Kα and mTOR. mdpi.com For pyridine–pyrazole hybrids designed as antimicrobial agents, docking against the GlcN-6-P synthase enzyme revealed moderate to good binding energies, which correlated with their observed biological activity. nih.gov These computational models are invaluable for understanding the structure-activity relationships at a molecular level and for the rational design of more potent and selective inhibitors. nih.gov

Analytical Methodologies for 2 Methoxy 3 3 Methoxypropoxy Pyridine in Research Matrices Non Clinical

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a higher degree of confidence in both the identification and quantification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis and impurity profiling of pharmaceutical compounds and their intermediates. biomedres.usbiomedres.us This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govresolvemass.ca It is particularly effective for detecting and identifying impurities that may be present at very low levels (parts-per-million or lower) and may not be detectable by UV detectors. nih.gov

In the context of 2-Methoxy-3-(3-methoxypropoxy)pyridine, LC-MS/MS is used to develop a comprehensive impurity profile. This involves identifying potential impurities arising from the synthesis, such as starting materials, intermediates, byproducts, and degradation products. chimia.ch The mass spectrometer provides molecular weight information of the parent ion (MS) and structural information through fragmentation patterns (MS/MS), which allows for the confident identification of unknown impurities. chimia.ch This level of detailed analysis is critical for ensuring the quality and consistency of the final compound.

Table 2: Potential Process-Related Impurities of this compound Detectable by LC-MS/MS

| Compound Name | Potential Origin |

|---|---|

| 2-Hydroxy-3-methoxypyridine | Starting material / Hydrolysis product |

| 3-Methoxypropanol | Reagent |

| 4-Chloro-2,3-dimethylpyridine-N-oxide | Intermediate in related syntheses guidechem.com |

| 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine | Synthetic precursor guidechem.comlgcstandards.com |

GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a complex mixture. The gas chromatograph separates volatile and thermally stable compounds based on their physical and chemical properties as they interact with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "fingerprint" for identification.

For a hypothetical GC-MS analysis of this compound, the following parameters would need to be empirically determined and validated:

Column Selection: A column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-methylpolysiloxane) would be chosen based on the polarity of the analyte.

Temperature Program: An optimized oven temperature program would be developed to ensure adequate separation from other matrix components and to provide good peak shape.

Ionization Mode: Electron Ionization (EI) is a common mode that would likely be employed to generate a reproducible fragmentation pattern for library matching and structural elucidation.

Mass Spectrometry Parameters: The mass spectrometer would be operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target compound.

Without experimental data, a table of typical GC-MS parameters remains hypothetical.

Hypothetical GC-MS Parameters

| Parameter | Example Value | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes |

| Injector Temp. | 250 °C | Ensure complete vaporization |

| Oven Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold 5 min | Elution and separation |

| Carrier Gas | Helium at 1.0 mL/min | Transport of analyte through column |

| Ion Source Temp. | 230 °C | Ionization of analyte |

| Ionization Energy | 70 eV | Fragmentation of analyte |

| Scan Range | 40-400 m/z | Detection of fragment ions |

Note: This table is illustrative and not based on published research for this specific compound.

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods measure the absorption or emission of light by a substance to determine its concentration in a solution.

UV-Vis Spectroscopy: This technique relies on the principle that molecules with chromophores (light-absorbing groups) will absorb light at specific wavelengths in the ultraviolet or visible range. The pyridine (B92270) ring in this compound is expected to exhibit absorbance in the UV region. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). However, the λmax for this specific compound has not been reported in the literature.

Fluorescence Spectroscopy: This method is generally more sensitive than UV-Vis spectroscopy but requires the molecule to be fluorescent (i.e., to emit light after being excited by light of a shorter wavelength). It is not known if this compound possesses fluorescent properties. If it were fluorescent, a method would involve determining its optimal excitation and emission wavelengths and measuring the fluorescence intensity as a function of concentration.

No specific spectrophotometric methods or associated data for the quantitative determination of this compound have been published.

Electrochemical Methods for Detection and Characterization

Electrochemical methods involve the measurement of electrical properties such as current or potential to provide information about a chemical system. Techniques like cyclic voltammetry could potentially be used to study the redox behavior of this compound. This would involve applying a varying potential to an electrode in a solution containing the compound and measuring the resulting current. The resulting voltammogram could provide information on the oxidation and reduction potentials of the compound.

For quantitative analysis, techniques such as differential pulse voltammetry or square wave voltammetry could be developed. These methods offer higher sensitivity and are based on the relationship between peak current and the concentration of the electroactive species. The development of such a method would require:

Selection of a suitable working electrode material (e.g., glassy carbon, platinum).

Optimization of the supporting electrolyte composition and pH.

Determination of the oxidation or reduction potential of the analyte.

Validation of the method for linearity, sensitivity, and selectivity.

There is currently no published research detailing the electrochemical detection, characterization, or quantitative analysis of this compound.

Applications of 2 Methoxy 3 3 Methoxypropoxy Pyridine As a Building Block and Research Tool

Role in the Synthesis of Complex Heterocyclic Systems

There is no direct evidence in the searched literature of 2-Methoxy-3-(3-methoxypropoxy)pyridine being utilized as a building block for the synthesis of complex heterocyclic systems. Research in this area predominantly features the related compound, 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, which serves as a key precursor for the benzimidazole (B57391) moiety in Rabeprazole. google.comchemicalbook.com The synthesis of Rabeprazole involves the reaction of this chloromethylpyridine derivative with 2-mercaptobenzimidazole. google.com

Precursor for Advanced Organic Materials Research

No information was found regarding the use of This compound as a precursor for advanced organic materials.

Current literature does not describe any applications of This compound in the field of polymer chemistry.

There are no research findings that indicate the use of This compound in the development of organic electronic components.

Utility in Agrochemical and Flavor/Fragrance Research (as an intermediate)

No studies have been identified that detail the use of This compound as an intermediate in agrochemical or flavor and fragrance research. While pyridine-based compounds are significant in the agrochemical industry, there is no specific mention of this particular molecule. nih.gov

Design and Synthesis of Chemical Probes for Biological Studies

There is no available research that describes the use of This compound in the design and synthesis of chemical probes for biological investigations.

Future Directions and Emerging Research Avenues for 2 Methoxy 3 3 Methoxypropoxy Pyridine

Exploration of Novel and More Efficient Synthetic Pathways

The development of efficient and sustainable methods for synthesizing pyridine (B92270) derivatives is a continuous goal in organic chemistry. ijarsct.co.in For 2-Methoxy-3-(3-methoxypropoxy)pyridine, future research could focus on moving beyond traditional multi-step syntheses, which are often associated with related compounds like the Rabeprazole intermediate, 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. guidechem.com

Novel approaches could include:

One-Pot Multicomponent Reactions (MCRs): These reactions offer significant advantages by combining multiple starting materials in a single step, which increases efficiency, reduces waste, and simplifies purification. nih.govacs.org An MCR approach for this specific pyridine derivative could dramatically improve its accessibility for further research.

Catalytic C-H Functionalization: Direct functionalization of the pyridine ring would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov Research into selective catalysts for introducing the methoxy (B1213986) and methoxypropoxy groups onto a pyridine backbone could lead to more elegant and efficient synthetic routes.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: This technique is known to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridines. acs.org

| Parameter | Conventional Approach (Inferred) | Proposed Greener Approach |

|---|---|---|

| Starting Materials | Multi-substituted pyridines | Simple pyridine, 3-methoxypropanol |

| Methodology | Multi-step, harsh reagents (e.g., NaH) | One-pot, catalyst-mediated C-H functionalization |

| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., ethanol) or solvent-free conditions |

| Energy Input | Prolonged heating | Microwave irradiation or flow chemistry |

| Waste Generation | Multiple intermediates, purification waste | High atom economy, minimal byproducts |

Design of Highly Functionalized and Conformationally Constrained Derivatives

The functionalization of the this compound scaffold could lead to a diverse library of new chemical entities with tailored properties. The pyridine ring is a versatile platform that allows for substitution at various positions. nih.gov

Future research could explore:

Late-Stage Functionalization: Techniques that allow for the modification of the core structure in the final steps of a synthesis are highly valuable. nih.govacs.org This would enable the rapid creation of analogues for screening in various applications.

Introduction of Pharmacophores: Adding functional groups known to interact with biological targets (pharmacophores) could be a strategy to explore the medicinal chemistry potential of this scaffold. nih.govnih.gov

Conformational Constraints: Introducing cyclic structures or bulky groups could lock the molecule into specific conformations. This is a common strategy in drug design to enhance binding affinity and selectivity for a biological target.

| Position on Pyridine Ring | Potential Functional Group | Rationale/Potential Application |

|---|---|---|

| C4 | -NH2, -OH | Introduce hydrogen bonding capabilities for biological interactions. |

| C5 | -CN, -NO2 | Modify electronic properties for applications in materials science. |

| C6 | Halogens (F, Cl, Br) | Serve as handles for cross-coupling reactions to build more complex molecules. |

| Side Chains | Cyclic ethers, amides | Introduce conformational rigidity and new interaction points. |

Deeper Mechanistic Insights into Biological Interactions (Non-Clinical)

Given that structurally related pyridine derivatives are key intermediates for proton pump inhibitors, it is plausible that this compound or its derivatives could exhibit interesting biological activities. guidechem.comchemicalbook.com Non-clinical studies are a crucial first step in exploring this potential.

Future avenues include:

Computational Modeling and Docking: In silico studies can predict how the molecule might interact with the binding sites of various proteins and enzymes. tjnpr.org This can help to prioritize which derivatives to synthesize and test.

In Vitro Screening: Testing the compound against a panel of enzymes or cell lines can provide initial data on its biological activity, for instance, as an antiproliferative or antimicrobial agent. nih.govbohrium.com

Biophysical Characterization: Techniques like X-ray crystallography or NMR spectroscopy could be used to study the three-dimensional structure of the molecule when bound to a target protein, providing detailed mechanistic insights.

Integration into Supramolecular Chemistry and Nanomaterials

The pyridine nucleus is a well-established building block in supramolecular chemistry and materials science due to the coordinating ability of the nitrogen atom. mdpi.comrsc.org

Emerging research could focus on:

Ligand Design for Metal Complexes: The compound could serve as a ligand for transition metals, forming coordination complexes with interesting photoluminescent or catalytic properties. mdpi.com

Self-Assembled Monolayers: The interaction of pyridine derivatives with surfaces like gold has been studied. acs.org This compound could be used to form self-assembled monolayers, which have applications in sensors and electronics.

Building Blocks for Metal-Organic Frameworks (MOFs): By functionalizing the molecule with additional coordinating groups, it could be used as a building block for porous MOFs with potential applications in gas storage or catalysis. mdpi.com

Functional Nanomaterials: Pyridine-doped nanomaterials can exhibit enhanced electronic and molecular recognition properties, making them suitable for sensing and catalysis. mdpi.com The interaction of pyridine derivatives with nanoparticles can also be used to stabilize them. acs.orguobaghdad.edu.iq

Sustainable Synthesis Approaches and Circular Economy Considerations

Modern chemical research places a strong emphasis on sustainability and the principles of green chemistry. acs.orgresearchgate.net Future work on the synthesis of this compound should incorporate these principles from the outset.

Key considerations include:

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based raw materials, such as glycerol, to produce the pyridine core would be a significant step towards sustainability. researchgate.net

Catalysis: Employing reusable catalysts, including nanocatalysts or biocatalysts, can reduce waste and improve the efficiency of the synthesis. researchgate.netresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.

Solvent Recovery and Recycling: Implementing processes for the efficient recovery and reuse of solvents would align with the principles of a circular economy and reduce the environmental impact of the synthesis. google.com Rhodium-catalyzed cyclization in green solvents like ethanol (B145695) is another promising approach. rsc.org

Q & A

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.